Increased Hydrogen-Bond Acceptor Capacity Versus 4-Methyl and Unsubstituted Phenyl Analogs
The 4-methoxy substituent provides a second hydrogen-bond acceptor atom (the methoxy oxygen) that is absent in the 4-methyl analog (H-bond acceptor count = 1) and the unsubstituted phenyl analog (H-bond acceptor count = 1) [1][2][3]. This additional acceptor site increases topological polar surface area (TPSA) to 41.6 Ų, compared to ~32.3 Ų for 1,1-dibenzyl-3-phenylurea, enhancing aqueous solubility and enabling bidentate hydrogen-bond interactions with biological targets [1][3].
| Evidence Dimension | Hydrogen-bond acceptor count / TPSA |
|---|---|
| Target Compound Data | H-bond acceptor count = 2; TPSA = 41.6 Ų |
| Comparator Or Baseline | 1,1-Dibenzyl-3-(4-methylphenyl)urea (H-bond acceptor count = 1; TPSA ≈ 32.3 Ų); 1,1-Dibenzyl-3-phenylurea (H-bond acceptor count = 1; TPSA ≈ 32.3 Ų) |
| Quantified Difference | 1 additional H-bond acceptor; TPSA increased by ~9.3 Ų (approximately 29% higher) |
| Conditions | Computed using Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
Procurement of the 4-methoxy variant enables utilization of a dual hydrogen-bond acceptor motif that is structurally unavailable in the 4-methyl or unsubstituted analogs, which is critical for maintaining solubility and achieving specific binding geometries in target engagement assays.
- [1] PubChem. Compound Summary for CID 3717527 (H-bond acceptor count, TPSA). National Library of Medicine, 2025. View Source
- [2] PubChem. Compound Summary for CID 393819 (H-bond acceptor count). National Library of Medicine, 2025. View Source
- [3] PubChem. Compound Summary for CID 393332 (H-bond acceptor count, TPSA). National Library of Medicine, 2025. View Source
